molecular formula C15H9BrO2 B565633 Bromindione-d4 CAS No. 1286965-30-7

Bromindione-d4

Cat. No.: B565633
CAS No.: 1286965-30-7
M. Wt: 305.163
InChI Key: NPUZIGSOEWMFKK-KDWZCNHSSA-N
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Description

Bromindione-d4 is a deuterated derivative of the anticoagulant drug bromindione. It is a potent inhibitor of vitamin K epoxide reductase, an enzyme involved in the synthesis of vitamin K-dependent clotting factors. The compound is primarily used in scientific research due to its unique properties and potential therapeutic applications in the treatment of thrombotic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromindione-d4 involves the incorporation of deuterium atoms into the bromindione molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction techniques to achieve high yields and purity. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: Bromindione-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: this compound can be reduced to form deuterated derivatives with different oxidation states.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated quinones, while reduction can produce deuterated alcohols or hydrocarbons.

Scientific Research Applications

Bromindione-d4 is extensively used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study deuterium incorporation and chemical shifts.

    Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.

    Medicine: Investigated for its potential therapeutic applications in the treatment of thrombotic disorders due to its anticoagulant properties.

    Industry: Utilized in the development of deuterated drugs and as a standard in analytical chemistry

Mechanism of Action

Bromindione-d4 exerts its effects by inhibiting vitamin K epoxide reductase, an enzyme crucial for the synthesis of vitamin K-dependent clotting factors. By inhibiting this enzyme, this compound reduces the levels of active clotting factors, thereby exerting its anticoagulant effects. The molecular targets include the enzyme’s active site, where this compound binds and prevents the reduction of vitamin K epoxide to its active form.

Comparison with Similar Compounds

    Bromindione: The non-deuterated parent compound with similar anticoagulant properties.

    Warfarin: Another anticoagulant that inhibits vitamin K epoxide reductase but with a different chemical structure.

    Phenindione: A related indandione derivative with anticoagulant effects.

Uniqueness: Bromindione-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in metabolic studies. This deuteration also provides distinct advantages in NMR spectroscopy, making it a valuable tool in chemical and biological research.

Properties

IUPAC Name

2-(4-bromo-2,3,5,6-tetradeuteriophenyl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUZIGSOEWMFKK-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2C(=O)C3=CC=CC=C3C2=O)[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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